molecular formula C12H15Cl2N3O2 B7575183 2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide

2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide

Cat. No. B7575183
M. Wt: 304.17 g/mol
InChI Key: AITBORVYNAIQHN-UHFFFAOYSA-N
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Description

2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide, also known as DCEAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-acyl derivatives of amino acids and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide is not fully understood. However, it has been suggested that 2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide exerts its therapeutic effects by modulating various signaling pathways such as the NF-κB, MAPK, and PI3K/Akt pathways. These pathways are known to play a crucial role in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to exhibit low toxicity in preclinical studies. However, 2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential.

Future Directions

There are several future directions for the study of 2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide. Firstly, further studies are needed to elucidate its mechanism of action and therapeutic potential in various diseases. Secondly, the development of 2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide derivatives with improved efficacy and reduced toxicity is needed. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide in humans.
Conclusion:
In conclusion, 2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities in preclinical studies. Further studies are needed to elucidate its mechanism of action and therapeutic potential in various diseases.

Synthesis Methods

The synthesis of 2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide involves the reaction of 2,4-dichlorophenylacetic acid with ethyl chloroformate in the presence of triethylamine to form 2,4-dichlorophenylacetyl ethyl ester. This intermediate is then reacted with N-(2-aminoethyl) glycine to form 2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide.

Scientific Research Applications

2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities in preclinical studies.

properties

IUPAC Name

2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3O2/c13-9-2-1-8(10(14)5-9)3-4-16-12(19)7-17-11(18)6-15/h1-2,5H,3-4,6-7,15H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITBORVYNAIQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCNC(=O)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide

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